N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-(2-Methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative featuring a methoxy-substituted benzyl group at the acetamide nitrogen and a 5-methoxyindole core. Indole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and receptor-binding properties, making this compound a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-7-8-17-14(11-16)9-10-21(17)13-19(22)20-12-15-5-3-4-6-18(15)24-2/h3-11H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGWECPBOLTDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzylamine and 5-methoxyindole.
Acylation Reaction: The 2-methoxybenzylamine undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form the corresponding amide.
Coupling Reaction: The resulting amide is then coupled with 5-methoxyindole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)ethylamine.
Substitution: Formation of brominated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
The 5-methoxyindole moiety is a common feature in several analogs. Key variations include:
- Halogenation : Bromine (5-bromoindole in ) or chlorine (4-chlorobenzoyl in ) at the indole position alters electronic properties and binding affinity.
- Thiadiazole/Tetrazole Additions : Melatonin derivatives in incorporate heterocycles (e.g., 1,3,4-thiadiazole), which may modulate receptor interactions or metabolic stability.
Table 1: Substituent Effects on Indole Analogs
Acetamide Side Chain Modifications
The N-(2-methoxybenzyl) group in the target compound is compared to other acetamide-linked substituents:
- Aryl Sulfonamides : describes a 5-chlorothiophene sulfonamide group, which may enhance solubility or sulfhydryl interactions.
- Benzothiazole Derivatives : Compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamide) exhibit strong electron-withdrawing effects, influencing receptor binding kinetics.
- Phenylalkyl Groups : includes a tetrahydrofuran-methyl group, which could improve blood-brain barrier penetration.
Table 2: Acetamide Side Chain Variations
Biological Activity
Overview
N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves interaction with various biochemical pathways:
- Target Enzymes : The compound has been shown to interact with enzymes such as Prostaglandin G/H synthase, which plays a crucial role in inflammatory responses.
- Cellular Pathways : It affects the arachidonic acid pathway, leading to alterations in inflammatory mediators and potentially influencing apoptosis in cancer cells .
- Biochemical Effects : The compound exhibits properties that can modulate cell signaling pathways, impacting gene expression and cellular metabolism .
Anti-inflammatory Effects
Research indicates that derivatives of indole compounds, including this compound, exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines .
Anticancer Potential
Studies have demonstrated that the compound induces apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : In laboratory settings, this compound has been shown to significantly reduce cell viability in cancer cell lines through apoptosis induction .
- Animal Models : In vivo studies indicate that administration of this compound leads to a marked reduction in tumor size in xenograft models, further supporting its potential as an anticancer agent .
- Mechanistic Insights : Detailed investigations reveal that the compound's interaction with COX enzymes leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
